molecular formula C21H22ClFN4O3 B12430839 O-Desmethyl gefitinib D8

O-Desmethyl gefitinib D8

Cat. No.: B12430839
M. Wt: 440.9 g/mol
InChI Key: IFMMYZUUCFPEHR-RHDPTBQRSA-N
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Description

O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of gefitinib. Gefitinib is a selective small-molecule epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl gefitinib D8 involves the deuterium labeling of O-Desmethyl gefitinib. The formation of O-Desmethyl gefitinib itself is dependent on the activity of the cytochrome P450 enzyme CYP2D6, which catalyzes the demethylation of gefitinib . The deuterium labeling is typically achieved through the use of deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would likely involve multiple steps, including the synthesis of gefitinib, its demethylation to form O-Desmethyl gefitinib, and subsequent deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl gefitinib D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can lead to the formation of different derivatives with modified functional groups .

Scientific Research Applications

O-Desmethyl gefitinib D8 is a deuterium-labeled derivative of O-Desmethyl gefitinib, an active metabolite of Gefitinib, a selective epidermal growth factor receptor tyrosine kinase inhibitor. Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC). The deuterium labeling allows scientists to study the pharmacokinetics and metabolic pathways of gefitinib in biological systems. this compound exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

This compound is used in scientific research for several applications:

  • Pharmacokinetics and Metabolic Studies The deuterium labeling in this compound makes it a valuable tool for studying the metabolism of gefitinib. The deuterium labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research.
  • EGFR Inhibition O-desmethyl gefitinib inhibits EGFR with an IC50 of 36 nM in subcellular assays . It exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival.
  • Comparison with Similar Compounds this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies.
    CompoundDescription
    Gefitinib The parent compound of this compound, used in the treatment of non-small cell lung cancer.
    Afatinib Another epidermal growth factor receptor tyrosine kinase inhibitor used in cancer therapy.
    Erlotinib A similar compound that targets the epidermal growth factor receptor and is used in the treatment of various cancers.
  • ** determining CYP2D6 activity** The formation of O-desmethyl gefitinib is dependent on CYP2D6 activity .

Case studies

  • A study involving tumor xenografts in nude mice demonstrated that while both gefitinib and O-desmethyl gefitinib were present at similar plasma concentrations, only gefitinib significantly inhibited tumor growth. The area under the curve (AUC) for gefitinib was markedly higher (300 µg h/g) compared to O-desmethyl gefitinib (44.3 µg h/g), reinforcing the idea that O-desmethyl gefitinib does not contribute significantly to the therapeutic effects observed with gefitinib.
  • Desmethyl-gefitinib had little effect on tumour growth and is, therefore, considered unlikely to contribute significantly to the therapeutic activity of gefitinib in the clinical situation .

Mechanism of Action

O-Desmethyl gefitinib D8 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the epidermal growth factor receptor, and the pathways involved are primarily related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and the effects of gefitinib and its metabolites in biological systems, making it a valuable tool in drug development and research .

Biological Activity

O-Desmethyl gefitinib D8 is a deuterated analog of O-desmethyl gefitinib, which is an active metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and pharmacokinetic properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Overview of Gefitinib and Its Metabolites

Gefitinib is primarily used for the treatment of non-small cell lung cancer (NSCLC) and works by inhibiting the EGFR tyrosine kinase activity. O-desmethyl gefitinib is formed through the metabolism of gefitinib, predominantly via cytochrome P450 enzymes, particularly CYP2D6. The pharmacological profile of this compound reflects its role as a significant metabolite with distinct biological activities compared to its parent compound.

In Vitro Studies

  • EGFR Inhibition :
    • O-desmethyl gefitinib has been shown to inhibit EGFR with an IC50 value of approximately 0.036 µM, which indicates a moderate potency compared to gefitinib (IC50 = 0.022 µM) . This suggests that while it retains some inhibitory activity, it is less effective than gefitinib.
  • Cell Growth Inhibition :
    • In cellular assays using EGF-stimulated KB cells, O-desmethyl gefitinib exhibited an IC50 value of 0.76 µM, which is significantly higher than gefitinib's 0.049 µM, indicating that it is about 15 times less potent in inhibiting cell growth .

In Vivo Studies

A study involving tumor xenografts in nude mice demonstrated that while both gefitinib and O-desmethyl gefitinib were present at similar plasma concentrations, only gefitinib significantly inhibited tumor growth. The area under the curve (AUC) for gefitinib was markedly higher (300 µg h/g) compared to O-desmethyl gefitinib (44.3 µg h/g), reinforcing the idea that O-desmethyl gefitinib does not contribute significantly to the therapeutic effects observed with gefitinib .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its formation and activity are influenced by genetic polymorphisms affecting CYP2D6 enzyme activity. Variations in this enzyme can lead to differences in drug metabolism and efficacy among individuals .

Key Pharmacokinetic Parameters :

  • Bioavailability : The bioavailability of O-desmethyl gefitinib is significantly affected by the metabolic pathways involving CYP2D6.
  • Half-life : Studies suggest that the half-life of O-desmethyl metabolites may differ from that of gefitinib, impacting dosing regimens .

Clinical Trials

In clinical settings, the combination of gefitinib with other agents has been explored. For instance, a Phase-1 trial evaluated the safety and pharmacokinetics of gefitinib combined with temozolomide in patients with recurrent glioblastoma multiforme. Although this trial did not directly assess this compound, it provided insights into how metabolites might behave in combination therapies .

Summary Table of Biological Activities

Parameter Gefitinib O-Desmethyl Gefitinib This compound
EGFR IC50 (µM)0.0220.036Not directly measured
Cell Growth IC50 (µM)0.0490.76Not directly measured
Tumor Growth Inhibition (AUC)300 µg h/g44.3 µg h/gNot directly measured
Metabolic PathwayCYP2D6CYP2D6CYP2D6

Properties

Molecular Formula

C21H22ClFN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-7-ol

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i5D2,6D2,8D2,9D2

InChI Key

IFMMYZUUCFPEHR-RHDPTBQRSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O

Origin of Product

United States

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